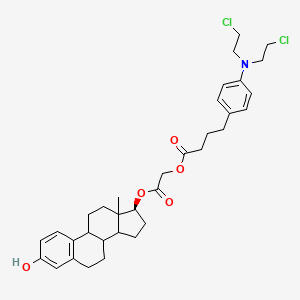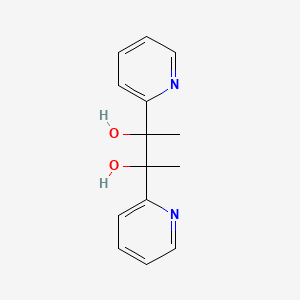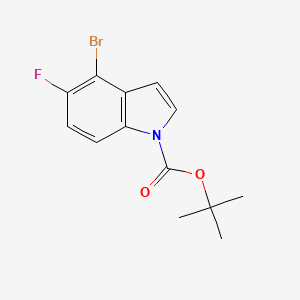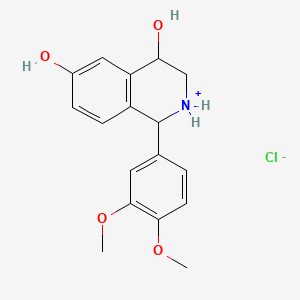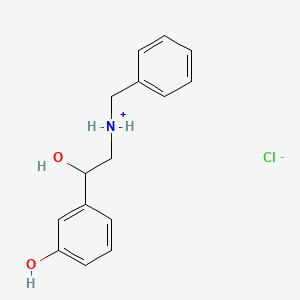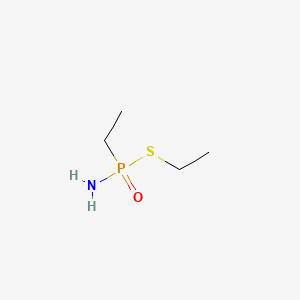
S-Ethyl ethylphosphonothioamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Ethyl ethylphosphonothioamidate is an organophosphorus compound with the molecular formula C4H12NOPS. This compound is characterized by the presence of a phosphonothioamidate group, which includes phosphorus, sulfur, nitrogen, and ethyl groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl ethylphosphonothioamidate typically involves the reaction of ethylphosphonothioic dichloride with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C2H5P(S)Cl2 + 2C2H5NH2 → C4H12NOPS + 2HCl
This reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
S-Ethyl ethylphosphonothioamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioates.
Reduction: It can be reduced to form phosphonothioamides.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and aryl halides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphonothioate and phosphonothioamide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
S-Ethyl ethylphosphonothioamidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of enzyme inhibition.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to interact with biological systems.
Mechanism of Action
The mechanism of action of S-Ethyl ethylphosphonothioamidate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- S-Ethyl ethylphosphonamidothioate
- S-Methyl methylphosphonothioamidate
- S-Propyl propylphosphonothioamidate
Uniqueness
S-Ethyl ethylphosphonothioamidate is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
26350-28-7 |
|---|---|
Molecular Formula |
C4H12NOPS |
Molecular Weight |
153.19 g/mol |
IUPAC Name |
[amino(ethylsulfanyl)phosphoryl]ethane |
InChI |
InChI=1S/C4H12NOPS/c1-3-7(5,6)8-4-2/h3-4H2,1-2H3,(H2,5,6) |
InChI Key |
BIHHIFKEHSUGQL-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(N)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B13757203.png)
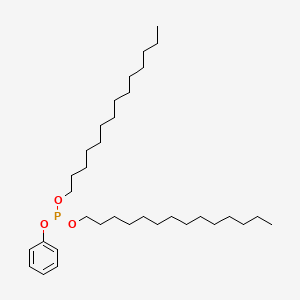

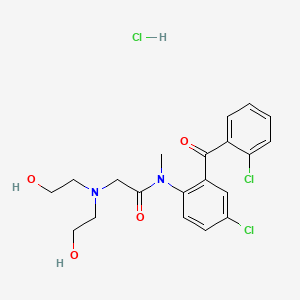
![13H-Dibenzo[a,h]fluorene](/img/structure/B13757239.png)
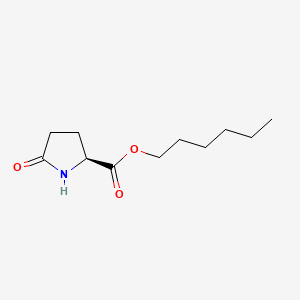


![Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1)](/img/structure/B13757252.png)
